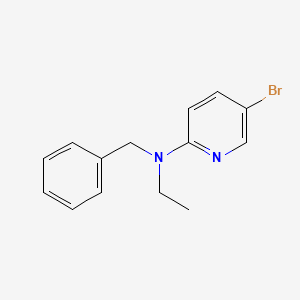![molecular formula C14H16N4O B1419190 6-{[(1-甲基-1H-吡唑-4-基)甲基]氨基}-1,2,3,4-四氢喹啉-2-酮 CAS No. 1157386-95-2](/img/structure/B1419190.png)
6-{[(1-甲基-1H-吡唑-4-基)甲基]氨基}-1,2,3,4-四氢喹啉-2-酮
描述
The compound “6-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}-1,2,3,4-tetrahydroquinolin-2-one” is a heterocyclic compound. It contains a pyrazole ring, which is a five-membered ring with three carbon atoms, two nitrogen atoms, and two double bonds . The pyrazole ring is substituted with a methyl group at the 1-position . This compound is part of a larger family of compounds known as imidazoles, which are known for their broad range of chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrazole ring, which is a five-membered ring with two nitrogen atoms . One of the nitrogen atoms bears a hydrogen atom, and the other is referred to as a pyrrole-type nitrogen . The compound also contains a quinoline moiety .科学研究应用
作为抗疟疾药物的潜力
类似于6-{[(1-甲基-1H-吡唑-4-基)甲基]氨基}-1,2,3,4-四氢喹啉-2-酮的化合物,特别是属于8-氨基喹啉类的化合物,已被广泛研究其抗疟疾特性。例如,8-氨基喹啉之一的前胡胺已被评估其在治疗间日疟疾中的疗效,突显了该类化合物在开发新的抗疟疾疗法中的潜力(Schmidt et al., 1982; Walsh et al., 1999)。
神经保护和神经毒性特性
对类似于指定化合物的氮杂环胺的N-甲基化过程的研究表明可能与帕金森病等神经退行性疾病存在潜在联系。这些研究揭示了酶活性可能将内源化合物转化为神经毒素,暗示了治疗干预的领域以减轻神经退行性疾病的发生(Matsubara et al., 2002; Aoyama et al., 2000)。
在疟疾中的诊断和预防用途
研究探讨了化合物在疟疾的诊断和预防中的作用,例如评估葡萄糖-6-磷酸脱氢酶(G6PD)缺乏以避免与8-氨基喹啉治疗相关的溶血风险(Osorio et al., 2015)。这项研究强调了诊断工具在安全地利用这些化合物进行疟疾根除工作中的重要性。
代谢途径和药物代谢
相关化合物的代谢和排泄已被表征,为了解这些物质在体内的处理方式提供了见解。这些研究对于理解新药物的药代动力学、潜在毒性和治疗窗口至关重要(Renzulli et al., 2011)。
未来方向
The future directions for research on this compound could involve further exploration of its synthesis, chemical reactions, mechanism of action, and biological activities. Given the broad range of activities exhibited by imidazole derivatives , this compound could potentially be developed into a novel drug for various therapeutic applications.
属性
IUPAC Name |
6-[(1-methylpyrazol-4-yl)methylamino]-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O/c1-18-9-10(8-16-18)7-15-12-3-4-13-11(6-12)2-5-14(19)17-13/h3-4,6,8-9,15H,2,5,7H2,1H3,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYHRDBSJTBMWOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CNC2=CC3=C(C=C2)NC(=O)CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}-1,2,3,4-tetrahydroquinolin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



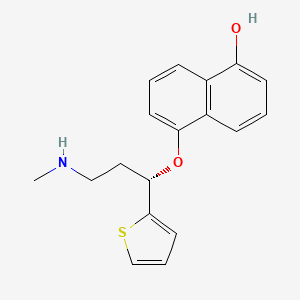

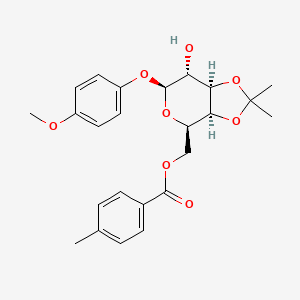
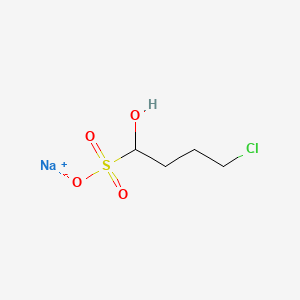
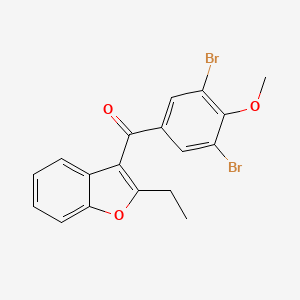

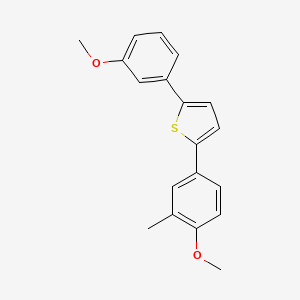


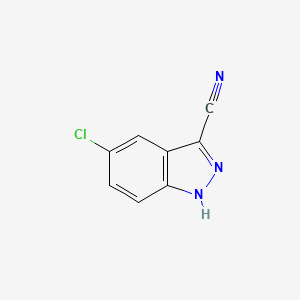


![6-Chlorothiazolo[5,4-b]pyridin-2-amine](/img/structure/B1419128.png)
